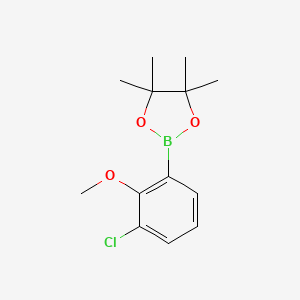

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

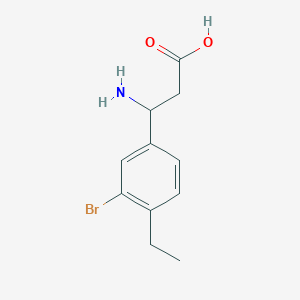

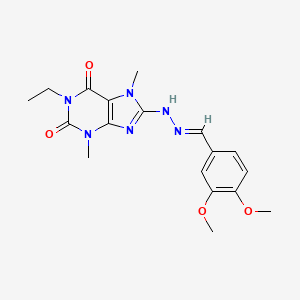

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea, also known as FTC, is a small molecule inhibitor that has been studied for its potential as a therapeutic agent in various diseases.

Applications De Recherche Scientifique

Organosilicon Synthesis of Isocyanates This study describes a method for synthesizing isocyanates of the furan, thiophene, and mono-and polyfluorophenyl series, which could be relevant for developing compounds with similar structures to "1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea" (Lebedev et al., 2006).

Synthesis of Substituted Furan- and Thiophen-2-carbaldehydes This research demonstrates the Vilsmeier formylation to prepare heterocyclic 2-carbaldehydes and -2-[2H]carbaldehydes, providing a foundation for the synthesis of complex molecules incorporating furan and thiophene units (Chadwick et al., 1973).

Thio-sugars Derivatives The study on thio-sugars derivatives, including pyrolysis and reaction analysis of glucopyranoside analogs, offers insights into the behavior of sulfur-containing heterocycles, which might be extrapolated to the synthesis and reactivity of compounds like "this compound" (Hull & Owen, 1977).

Reaction between Furan- or Thiophene-2-carbonyl Chloride and Isocyanides This research details a multi-component synthesis of highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing the potential for creating complex molecular architectures through the combination of furan or thiophene units with other reactive groups (Sayahi et al., 2015).

Mécanisme D'action

Target of Action

Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes.

Mode of Action

These compounds interact with the active sites of their target enzymes, leading to inhibition of the enzymes’ activities

Biochemical Pathways

The inhibition of AChE and BChE can affect cholinergic signaling, which is vital in both central and peripheral nervous systems . Urease plays a key role in the urea cycle, and its inhibition can disrupt this process.

Result of Action

The inhibition of target enzymes can lead to changes in the associated biochemical pathways, potentially resulting in therapeutic effects. For instance, AChE inhibitors are used in the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9(2)16-14(18)15-8-10-5-6-12(20-10)13(17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYJAVBZDIJUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)